molecular formula C12H12N2OS B12216203 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one

2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one

Cat. No.: B12216203
M. Wt: 232.30 g/mol
InChI Key: WNLISRVBNBGUGG-UHFFFAOYSA-N
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Description

2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Starting Materials: 2-aminobenzamide and 2-methyl-allyl isothiocyanate.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the mercapto group or the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The quinazolinone ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-3-phenyl-3H-quinazolin-4-one: Similar structure but with a phenyl group instead of a 2-methyl-allyl group.

    2-Mercapto-3-methyl-3H-quinazolin-4-one: Similar structure but with a methyl group instead of a 2-methyl-allyl group.

Uniqueness

2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one is unique due to the presence of the 2-methyl-allyl group, which can impart distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-(2-methylprop-2-enyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6H,1,7H2,2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLISRVBNBGUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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